1-(Difluoromethyl)naphthalene-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-5-methanol is a chemical compound with the molecular formula C12H10F2O and a molecular weight of 208.2 g/mol This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the 5-position, with a methanol group also attached to the same ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)naphthalene-5-methanol typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents such as ClCF2H, which reacts with the naphthalene derivative under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)naphthalene-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development for various diseases.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)naphthalene-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)naphthalene-5-methanol can be compared to other difluoromethylated compounds, such as:
1-(Difluoromethyl)benzene: Similar in structure but lacks the naphthalene ring, resulting in different chemical properties and applications.
1-(Difluoromethyl)anthracene:
Eigenschaften
CAS-Nummer |
1261730-59-9 |
---|---|
Molekularformel |
C12H10F2O |
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
[5-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12,15H,7H2 |
InChI-Schlüssel |
YIRRCLOYUKQXSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.